4-(Cyclopropylmethoxy)-1-naphthaldehyde
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Overview
Description
4-(Cyclopropylmethoxy)-1-naphthaldehyde is an organic compound that features a naphthalene ring substituted with a cyclopropylmethoxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-1-naphthaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the cyclopropylmethoxy group and the aldehyde group.
Cyclopropylmethoxy Group Introduction: This step involves the reaction of naphthalene with cyclopropylmethanol in the presence of a suitable catalyst to form the cyclopropylmethoxy derivative.
Aldehyde Group Introduction: The final step involves the oxidation of the intermediate compound to introduce the aldehyde group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-1-naphthaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 4-(Cyclopropylmethoxy)-1-naphthoic acid.
Reduction: 4-(Cyclopropylmethoxy)-1-naphthylmethanol.
Substitution: Various substituted derivatives of the naphthalene ring.
Scientific Research Applications
4-(Cyclopropylmethoxy)-1-naphthaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the cyclopropylmethoxy group may influence the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares the cyclopropylmethoxy group but differs in the aromatic ring structure and additional functional groups.
4-[2-(Cyclopropylmethoxy)ethyl]phenol: This compound also contains the cyclopropylmethoxy group but has a different substitution pattern on the aromatic ring.
Uniqueness
4-(Cyclopropylmethoxy)-1-naphthaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-9-12-7-8-15(17-10-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,7-9,11H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOBITDWGSKKFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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